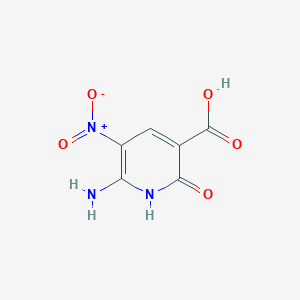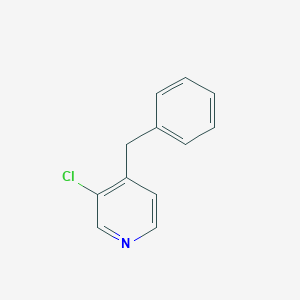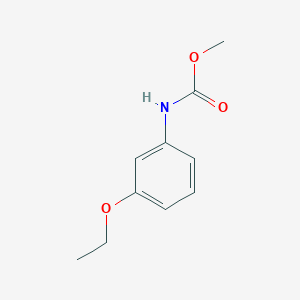
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one is a chemical compound belonging to the piperidin-4-one family. This class of compounds is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a piperidine ring substituted with chloro and chlorophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one typically involves the reaction of ammonium acetate, p-chlorobenzaldehyde, and 3-chloro-2-butanone in ethanol. The mixture is heated to boiling, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antibacterial, antiviral, and antimalarial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in non-linear optical materials and other advanced materials applications.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects .
Similar Compounds:
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has a similar structure but with additional methyl groups, which may alter its chemical and biological properties.
1-(2-chlorophenyl)piperidin-4-one: This compound lacks the additional chlorophenyl groups, resulting in different reactivity and applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Propriétés
| 116470-85-0 | |
Formule moléculaire |
C17H14Cl3NO |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
1-chloro-2,6-bis(2-chlorophenyl)piperidin-4-one |
InChI |
InChI=1S/C17H14Cl3NO/c18-14-7-3-1-5-12(14)16-9-11(22)10-17(21(16)20)13-6-2-4-8-15(13)19/h1-8,16-17H,9-10H2 |
Clé InChI |
QWVCQUWPKUVUGP-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C(CC1=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)

![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

